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Compound of Interest

Compound Name: Pomalidomide-13C5

Cat. No.: B15543678 Get Quote

An in-depth technical guide to the chemical properties and synthesis of Pomalidomide-13C5,

designed for researchers, scientists, and drug development professionals.

Core Chemical Properties of Pomalidomide-13C5
Pomalidomide-13C5 is a stable, isotopically labeled form of Pomalidomide, a potent

immunomodulatory agent used in the treatment of multiple myeloma.[1][2] The incorporation of

five Carbon-13 atoms provides a distinct mass signature, making it a valuable tool in

pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative

analysis by mass spectrometry.[3][4]

The key chemical and physical properties of Pomalidomide-13C5 are summarized in the table

below. For comparative purposes, the properties of unlabeled Pomalidomide are also included.
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Property
Pomalidomide-
13C5

Pomalidomide
(unlabeled)

Reference(s)

CAS Number 1416575-79-5 19171-19-8 [5]

Molecular Formula C8¹³C5H11N3O4 C13H11N3O4

Molecular Weight 278.21 g/mol 273.24 g/mol

IUPAC Name

4-amino-2-(2,6-

dioxopiperidin-3-yl)-

[¹³C]5-isoindole-1,3-

dione

4-amino-2-(2,6-

dioxopiperidin-3-

yl)isoindole-1,3-dione

Appearance Solid Crystalline Solid

Solubility Soluble in DMSO
Soluble in DMSO (100

mM)

Purity Typically ≥98% ≥99%

Synthesis of Pomalidomide-13C5
The synthesis of Pomalidomide-13C5 involves the coupling of a ¹³C-labeled phthalic acid

derivative with 3-aminopiperidine-2,6-dione. While specific protocols for the isotopically labeled

version are proprietary, the following section details a representative synthetic workflow based

on established methods for unlabeled Pomalidomide. The key adaptation is the use of a ¹³C-

labeled starting material, such as 4-amino-[¹³C]5-isoindole-1,3-dione, which would be prepared

from a corresponding ¹³C-labeled precursor.

Synthetic Workflow
The synthesis can be visualized as a two-step process: first, the preparation of the key

intermediate, 3-aminopiperidine-2,6-dione hydrochloride, from L-glutamic acid. Second, the

condensation of this intermediate with a labeled isoindole derivative to form the final product.
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Step 1: Intermediate Synthesis

Step 2: Final Condensation

L-Glutamic Acid

Diammonium Salt

  Ammonia Water

3-Aminopiperidine-2,6-dione

  Heat (Cyclization)

3-Aminopiperidine-2,6-dione HCl

  HCl in Ethanol

Pomalidomide-13C5

 Acetonitrile, NaOAc, Reflux

Ethyl 4-amino-1,3-dioxo-
[13C5]-isoindole-2-carboxylate

Click to download full resolution via product page

General synthetic workflow for Pomalidomide-13C5.
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Experimental Protocols
Protocol 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (Intermediate)

Reaction Setup: In a suitable reaction vessel, stir and disperse 29.4 g of L-glutamic acid in

294 g of water.

Ammonolysis: Slowly add 8.75 g of ammonia water dropwise while maintaining the

temperature below 15°C. Continue to stir for 30 minutes after dissolution to form the

diammonium salt of L-glutamic acid.

Cyclization: Heat the reaction mixture to 60°C for 2 hours. During this time, the diammonium

salt cyclizes to form 3-aminopiperidine-2,6-dione, which precipitates from the solution.

Isolation: Filter the precipitate and dry at 105°C for 3 hours to yield crude 3-aminopiperidine-

2,6-dione.

Salt Formation: Dissolve 21 g of the dried intermediate in 210 g of ethanol. Bubble

hydrochloric acid gas through the solution, keeping the temperature below 15°C, until no

further solid precipitates.

Final Product: Filter the resulting solid and dry at 70°C for 3 hours to obtain 3-

aminopiperidine-2,6-dione hydrochloride.

Protocol 2: Synthesis of Pomalidomide-13C5 (Final Product)

Note: This protocol is adapted from the synthesis of unlabeled Pomalidomide. The synthesis of

Pomalidomide-13C5 would require the substitution of the isoindole starting material with its

corresponding ¹³C₅ isotopologue.

Reaction Mixture: In a 1000 cm³ round-bottomed flask, combine ethyl 4-amino-1,3-dioxo-1,3-

dihydro-2H-[¹³C₅]-isoindole-2-carboxylate (1 equivalent), 3-aminopiperidine-2,6-dione

hydrochloride (1 equivalent), anhydrous sodium acetate (2 equivalents), and acetonitrile

(approx. 20 volumes).

Condensation: Heat the suspension to reflux temperature (approximately 82°C) and maintain

stirring for 4 hours.
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Solvent Removal: After the reaction is complete, concentrate the reaction mixture to

approximately 1/20th of its original volume using a vacuum evaporator at 40°C.

Precipitation: Add 800 cm³ of distilled water to the concentrated residue and stir at room

temperature for 30 minutes to precipitate the product.

Purification: Filter the crystalline product, wash it twice with 400 cm³ of distilled water, and

then dry it in a vacuum oven at 50°C until a constant weight is achieved to yield

Pomalidomide-13C5.

Mechanism of Action and Signaling Pathways
Pomalidomide exerts its therapeutic effects through a pleiotropic mechanism of action, primarily

by acting as a "molecular glue". It selectively binds to the Cereblon (CRBN) protein, a substrate

receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event

alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and

subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and

Aiolos (IKZF3).

The degradation of these transcription factors is central to Pomalidomide's clinical activity and

results in two major downstream effects:

Direct Anti-Myeloma Effects: The degradation of Ikaros and Aiolos leads to the

downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4

(IRF4) and MYC, which induces cell cycle arrest and apoptosis in malignant plasma cells.

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells enhances

the activity and proliferation of T cells and Natural Killer (NK) cells. This leads to increased

production of anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ),

and a reduction in the production of pro-inflammatory, pro-myeloma cytokines like Tumor

Necrosis Factor-alpha (TNF-α) and IL-6.

Additionally, Pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of

new blood vessels necessary for tumor growth.
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Mechanism of Action

Downstream Cellular Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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